Terbium sulfide

説明

Terbium sulfide is a compound of terbium, a rare-earth metal of the lanthanide series of the periodic table . Terbium is a moderately hard, silvery white metal that is stable in air when in pure form . The metal is relatively stable in air even at high temperatures, due to the formation of a tight, dark oxide layer . Terbium readily reacts with diluted acids, but it is insoluble in hydrofluoric acid (HF) because the presence of the fluoride ion protects the metal from further reaction by forming a protective layer of TbF3 .

Synthesis Analysis

A study has reported a low-temperature synthesis of PbS with different contents of terbium (Tb) for structure–optic–dielectric–electrical properties analysis . The structure confirmation was observed through the X-ray diffraction and Rietveld refinement process which approved a monophasic cubic structure .Molecular Structure Analysis

A terbium-based metal–organic framework, namely {[Tb2(ADIP)(H2ADIP)(HCOOH)(H2O)2]·2DMF·2H2O} (Tb-MOF, H4ADIP = 5,5′-(anthracene-9,10-diyl) diisophthalic acid), was synthesized and characterized . The single-crystal structure analysis shows that the Tb-MOF crystallizes in the C2/C space group in the monoclinic system .Chemical Reactions Analysis

A new chemiluminescence (CL) method based on the chemiluminescent reaction between sulfide and an acidic permanganate solution was used to quantify sulfide in seawater . A terbium–pipemidic acid complex was used as a CL enhancer . The method was used to determine sulfide in the concentration range of 1–30 μmol/L in artificial seawater samples .科学的研究の応用

Luminogenic Detection of Sulfide : Terbium sulfide is used in probes for the detection of hydrogen sulfide in aqueous samples. A study demonstrated the use of a terbium(III)/copper(II) complex for luminescent detection, highlighting its high selectivity and rapid response time (Aulsebrook et al., 2017).

Optoelectronic Applications : A research on lead sulfide (PbS) doped with terbium revealed significant applications in optoelectronics. The study explored the effects of terbium doping on the physical properties of PbS nanostructures, indicating alterations in their dielectric and electrical properties (Shkir et al., 2020).

Enhancement of Magnetic Properties : Terbium sulfide addition to Nd–Fe–B magnets significantly increases their coercivity and thermal stability, making them more suitable for high-temperature applications (Li et al., 2016).

Sonocatalytic Performance : Research on terbium-doped cadmium sulfide nanoparticles demonstrated their use in sonocatalytic degradation of pollutants, with varying terbium content affecting their sonocatalytic activity (Hanifehpour et al., 2016).

Photoluminescence Applications : Studies on terbium-doped gadolinium oxysulfide and zinc sulfide films indicated their potential in photoluminescent applications, including medical imaging and sensing (Hernández‐Adame et al., 2014), (Ortiz et al., 1999).

In Vitro Diagnostics and Biothiol Imaging : Terbium-based luminescent probes have been designed for in vitro diagnostics and imaging of biothiols in cells, demonstrating their potential in biomedical applications (Zhou et al., 2016).

Magnetic Drug Carriers : Research into magnetic drug carriers modified with terbium ions has shown potential for targeted anticancer radiotherapy and imaging techniques (Nieciecka et al., 2022).

作用機序

The sensing mechanism studies show that in the presence of nitrite ions, a part of the energy for the emission of Tb-MOF is transferred to nitrite ion, hence decreasing the emission intensity .

The crystallite size was estimated to be in the range of 15–21 nm . The energy gap (Eg) was estimated in the range of 1.42–1.62 eV for all Tb@PbS, and the largest Eg value was observed for 0.5 wt% Tb@PbS .

Safety and Hazards

将来の方向性

Terbium sulfide nanoparticles (Tb2S3 NPs) have been studied for their antibacterial applications . The effect of alkaline pH on the bottom-up synthesis of nanocomposites (NCs) containing Tb2S3 NPs, where chitosan (CS) was employed as a capping agent, was investigated . The NCs were characterized using spectroscopy (FESEM-EDX, Raman, FTIR, XRD, XPS, and DLS), zeta-potential, and TGA .

特性

IUPAC Name |

terbium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUDGWGELZRVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

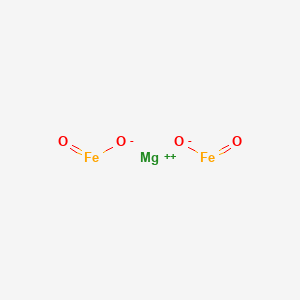

Canonical SMILES |

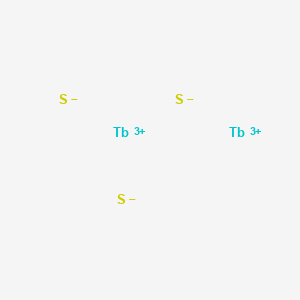

[S-2].[S-2].[S-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923791 | |

| Record name | Terbium(3+) sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | Terbium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Terbium sulfide | |

CAS RN |

12138-11-3 | |

| Record name | Terbium sulfide (Tb2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium sulfide (Tb2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium(3+) sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diterbium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)